1-Acetylpyrrolidine-2-carbothioamide
Overview
Description
1-Acetylpyrrolidine-2-carbothioamide is a compound with the CAS Number: 1342550-42-8 . It has a molecular weight of 172.25 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of 1-Acetylpyrrolidine-2-carbothioamide is C7H12N2OS . The InChI Code is 1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) .Physical And Chemical Properties Analysis
1-Acetylpyrrolidine-2-carbothioamide is a powder at room temperature . It has a molecular weight of 172.25 and a molecular formula of C7H12N2OS .Scientific Research Applications
Medicine
1-Acetylpyrrolidine-2-carbothioamide is a compound that can be utilized in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine scaffold is known for its versatility in drug design, contributing to the stereochemistry and three-dimensional shape of pharmaceuticals .
Agriculture
In agriculture, this compound’s derivatives could be explored for their potential use in the development of novel pesticides or as growth regulators. The pyrrolidine ring is a structure found in natural products, which often exhibit bioactivity against a range of agricultural pests .
Material Science
1-Acetylpyrrolidine-2-carbothioamide may serve as a precursor or a polymer additive in material science. Its incorporation into polymers could enhance properties like thermal stability or resistance to degradation .
Environmental Science
The environmental applications of 1-Acetylpyrrolidine-2-carbothioamide could include its use as a chelating agent for the removal of heavy metals from contaminated water or soil, leveraging the binding properties of the pyrrolidine ring .
Biochemistry
In biochemistry, this compound might be used in enzyme inhibition studies or as a building block for synthesizing peptides and mimetics, given the importance of pyrrolidine derivatives in biological systems .
Pharmacology
Pharmacologically, 1-Acetylpyrrolidine-2-carbothioamide could be investigated for its therapeutic potential. Pyrrolidine derivatives are often screened for activities such as antiviral, antibacterial, and anticancer properties .
Chemical Engineering
In chemical engineering, this compound could be involved in process optimization, serving as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions .
Analytical Chemistry
Lastly, in analytical chemistry, 1-Acetylpyrrolidine-2-carbothioamide might be used in the development of analytical reagents or in the synthesis of novel ligands for chromatography or spectrophotometry applications .
Safety And Hazards
properties
IUPAC Name |
1-acetylpyrrolidine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZVQYIJIFEGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpyrrolidine-2-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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